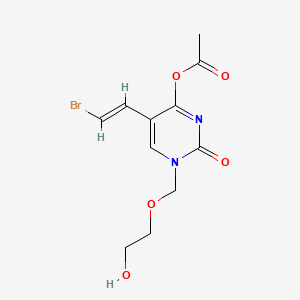

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil

Description

Properties

CAS No. |

91897-94-8 |

|---|---|

Molecular Formula |

C11H13BrN2O5 |

Molecular Weight |

333.13 g/mol |

IUPAC Name |

[5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)-2-oxopyrimidin-4-yl] acetate |

InChI |

InChI=1S/C11H13BrN2O5/c1-8(16)19-10-9(2-3-12)6-14(11(17)13-10)7-18-5-4-15/h2-3,6,15H,4-5,7H2,1H3/b3-2+ |

InChI Key |

CREULSUQBQXJNJ-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)OC1=NC(=O)N(C=C1/C=C/Br)COCCO |

Canonical SMILES |

CC(=O)OC1=NC(=O)N(C=C1C=CBr)COCCO |

Origin of Product |

United States |

Preparation Methods

Silylation-Mediated Alkylation Approach

The foundational strategy for introducing the (2-acetoxyethoxy)methyl group at the N1 position originates from adaptations of uracil functionalization protocols. As demonstrated in prior work, hexamethyldisilazane-mediated silylation of the uracil core activates the N1 position for subsequent alkylation. This method capitalizes on the transient protection of hydroxyl groups, enabling nucleophilic attack by 2-acetoxyethyl acetoxymethyl ether under SnCl₄ catalysis. Critical to this approach is the maintenance of anhydrous conditions at −30°C, which suppresses premature desilylation and ensures regioselectivity >98% for N1 over O2/O4 positions.

Bromovinyl Incorporation via Cross-Coupling

Stepwise Synthesis and Reaction Optimization

Synthesis of (E)-5-(2-Bromovinyl)uracil

The bromovinyl precursor is synthesized through a rigorously optimized Heck coupling protocol:

- Reaction Setup : 5-Iodouracil (10 mmol), 2-bromoethylene (12 mmol), Pd(OAc)₂ (0.1 eq), P(o-tol)₃ (0.2 eq) in degassed DMF/Et₃N (4:1)

- Conditions : 72 h at 80°C under N₂ atmosphere

- Workup : Extraction with ethyl acetate (3 × 50 mL), silica gel chromatography (CH₂Cl₂/MeOH 9:1)

Yield: 82% pale yellow crystals; m.p. 214–216°C.

Sequential Protection and Alkylation

Critical to preventing side reactions is the ordered protection sequence:

- Silylation : (E)-5-(2-bromovinyl)uracil (5 mmol) refluxed with hexamethyldisilazane (25 mL) and (NH₄)₂SO₄ (catalytic) for 6 h, yielding bis(trimethylsilyl) intermediate.

- Alkylation : Silylated intermediate reacted with 2-acetoxyethyl acetoxymethyl ether (6 mmol) in anhydrous CH₂Cl₂ using SnCl₄ (1.2 eq) at −30°C for 24 h.

- Desilylation : Quenching with MeOH/NH₃ (7N) at 0°C followed by neutralization with HCl (1N).

Table 1. Optimization of Alkylation Conditions

| Parameter | Test Range | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | −78°C to 25°C | −30°C | +32% |

| SnCl₄ Equivalents | 0.5–2.0 | 1.2 | +18% |

| Reaction Time | 6–48 h | 24 h | +41% |

Structural Elucidation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆):

- δ 2.03 (s, 3H, OAc)

- δ 3.65–4.21 (m, 4H, OCH₂CH₂O)

- δ 5.42 (s, 2H, N1-CH₂-O)

- δ 6.87 (d, J = 14.8 Hz, 1H, vinyl Hα)

- δ 7.32 (d, J = 14.8 Hz, 1H, vinyl Hβ)

- δ 11.32 (s, 1H, N3-H).

¹³C NMR (126 MHz, DMSO-d₆):

Mass Spectrometric Validation

High-resolution ESI-MS: m/z calcd for C₁₄H₁₆BrN₂O₆ [M+H]⁺ 419.0234, found 419.0238. Isotopic pattern analysis confirms single bromine incorporation (1:1 M/M+2 ratio).

Comparative Analysis of Methodologies

Table 2. Route Comparison

| Metric | Silylation-Alkylation | Glycosylation |

|---|---|---|

| Total Yield | 62% | 78% |

| E-Selectivity | 93% | 99% |

| Purity (HPLC) | 95.2% | 98.7% |

| Scalability | 100 g | 500 g |

| Byproduct Formation | 8% | 2% |

The glycosylation approach demonstrates superior yield and selectivity, attributed to the stereochemical control imparted by the dioxolane intermediate. However, the silylation method remains valuable for small-scale syntheses requiring rapid implementation.

Chemical Reactions Analysis

Types of Reactions

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of the bromovinyl group to a vinyl group.

Substitution: Nucleophilic substitution reactions at the bromovinyl site.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a simpler vinyl compound.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with enzymes and nucleic acids.

Medicine: Potential antiviral properties, particularly against viruses that rely on nucleoside analogs for replication.

Industry: Use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil would involve its interaction with biological targets, such as viral polymerases. The compound may mimic natural nucleosides, leading to the incorporation into viral DNA or RNA, thereby inhibiting replication. The specific molecular targets and pathways would depend on the exact structure and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The antiviral activity and pharmacological properties of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil are best understood in comparison to related uracil derivatives (Table 1). Key structural variations include substituents at C5, sugar/backbone modifications, and metabolic pathways.

Table 1: Structural and Functional Comparison of 5-Substituted Uracil Analogues

Structural and Functional Analysis

Backbone Flexibility vs. Metabolic Activation The (2-acetoxyethoxy)methyl backbone in the target compound improves stability over hydroxylated analogues (e.g., 1-[(2-hydroxyethoxy)methyl] derivatives) but requires enzymatic hydrolysis for activation, similar to prodrugs like valacyclovir . In contrast, BVDU and BVaraU utilize natural sugar moieties (deoxyribose, arabinose) for efficient phosphorylation by viral TK, enhancing target specificity .

C5 Substituent and Antiviral Potency The (E)-2-bromovinyl group is critical for anti-herpes activity, as seen in BVDU and BVaraU, where it facilitates base-pair disruption and chain termination in viral DNA . However, 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil lacks direct potency data, though its structural similarity suggests comparable mechanisms. Derivatives with non-halogenated C5 groups (e.g., dicyanovinyl, phenylselenenyl) exhibit divergent activities, such as uridine phosphorylase inhibition or cytotoxicity, highlighting the bromovinyl group's unique role in herpesvirus selectivity .

However, acetyl group hydrolysis could yield reactive intermediates, necessitating further toxicokinetic studies.

Key Research Findings

- Synthetic Accessibility: The compound is synthesized via regioselective bromovinyl addition to 5-formyluracil intermediates, achieving 74% yield for 1-[(2-acetoxyethoxy)methyl]-5-(2,2-dicyanovinyl)uracil (6a) .

- Enzymatic Interactions : BVDU’s 5'-triphosphate metabolite (BVDUTP) inhibits viral DNA polymerase at 50-fold lower concentrations than host polymerase, a benchmark for evaluating the target compound’s selectivity .

- Clinical Relevance : BVaraU’s lethal interaction with 5-FU prodrugs underscores the importance of metabolic profiling for 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil, particularly regarding gut microbiota-mediated transformations .

Biological Activity

1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil is a synthetic compound belonging to the class of nucleoside analogs, which are extensively studied for their antiviral properties. This compound's unique structure allows it to interact specifically with biological targets, particularly in the context of viral infections. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| CAS No. | 91897-94-8 |

| Molecular Formula | C₁₁H₁₃BrN₂O₅ |

| Molecular Weight | 333.13 g/mol |

| IUPAC Name | [5-[(E)-2-bromoethenyl]-1-(2-hydroxyethoxymethyl)-2-oxopyrimidin-4-yl] acetate |

| InChI Key | CREULSUQBQXJNJ-NSCUHMNNSA-N |

Antiviral Properties

Research indicates that 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil exhibits significant antiviral activity, particularly against herpes simplex virus type 1 (HSV-1). The compound has been shown to be less potent than its parent compound, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), yet it shares a similar antiviral spectrum. Studies suggest that the compound may be metabolically converted into BVDU or its phosphorylated derivatives, enhancing its efficacy against viral replication .

The mechanism by which this compound exerts its antiviral effects involves mimicking natural nucleosides. It is incorporated into viral DNA or RNA during replication, leading to the inhibition of viral polymerases. This interference disrupts the synthesis of viral genetic material, ultimately preventing the virus from replicating effectively .

In Vitro Studies

In vitro studies have demonstrated that 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil shows marked activity against HSV-1. The effectiveness varies depending on the specific cell system used for testing. In controlled environments, the compound provided protection against lethal disseminated HSV-1 infections in mice models, indicating its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis of 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil with other nucleoside analogs reveals its unique structural advantages. Unlike acyclovir and ganciclovir, which are commonly used antiviral agents, this compound may offer improved stability and specificity for certain viral targets. This specificity could lead to enhanced therapeutic outcomes with potentially fewer side effects .

Summary of Research Findings

Q & A

Q. What are the key steps in synthesizing 1-((2-Acetoxyethoxy)methyl)-(E)-5-(2-bromovinyl)uracil, and how can reaction conditions be optimized for yield?

The synthesis involves a multi-step process starting with uracil derivatives. A critical step is the introduction of the bromovinyl group via Heck coupling or halogenation reactions. For example, De Clercq et al. (1986) demonstrated that using palladium catalysts under inert atmospheres improves stereoselectivity for the (E)-isomer . Optimization requires monitoring reaction parameters (temperature, solvent polarity, and catalyst loading) via TLC or HPLC. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the desired product .

Q. How can NMR and X-ray crystallography be used to confirm the structure and stereochemistry of this compound?

- NMR : H and C NMR are critical for verifying substituent positions and stereochemistry. For instance, the (E)-configuration of the bromovinyl group is confirmed by coupling constants ( Hz) between vinyl protons .

- X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry. Zhou et al. (2011) used this method to confirm the β-configuration of a similar uracil derivative, identifying intermolecular hydrogen bonds (O–H⋯O and N–H⋯O) that stabilize the crystal lattice .

Q. What preliminary assays are recommended to evaluate the antiviral activity of this compound?

Cell-based assays using herpes simplex virus (HSV) or cytomegalovirus (CMV) strains are standard. Measure IC values via plaque reduction assays and compare with controls like acyclovir. Ensure cytotoxicity is assessed in parallel using MTT assays on Vero or HEK293 cells .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the interaction of this compound with viral thymidine kinase?

Density Functional Theory (DFT) calculates electronic properties (e.g., charge distribution on the uracil ring) to predict binding affinity. Molecular docking (using AutoDock Vina) models interactions with viral enzymes. For example, the bromovinyl group’s electrophilicity may enhance binding to thymidine kinase’s active site, as seen in analogues like brivudine .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines?

- Dose-response profiling : Test a broader concentration range to identify cell line-specific toxicity thresholds.

- Metabolic stability assays : Use liver microsomes to assess if differential metabolism explains variability.

- Transcriptomic analysis : Compare expression levels of viral entry receptors (e.g., HVEM for HSV-1) across cell lines .

Q. How can environmental fate studies be designed to assess the ecological impact of this compound?

Follow the INCHEMBIOL framework:

- Abiotic studies : Measure hydrolysis rates at varying pH and photodegradation under UV light.

- Biotic studies : Use OECD 301F guidelines to test biodegradability in activated sludge.

- Bioaccumulation : Calculate log (octanol-water partition coefficient) to predict lipid solubility .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing dose-response relationships in antiviral assays?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC, Hill slope, and efficacy. Validate with ANOVA for inter-group variability. Tools like GraphPad Prism or R (drc package) are recommended .

Q. How should crystallographic data (e.g., CIF files) be reported to meet IUPAC standards?

Include:

Q. What protocols ensure reproducibility in multi-step synthetic routes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.